An In-depth Technical Guide to 3-(3-Chlorophenyl)oxolan-3-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to 3-(3-Chlorophenyl)oxolan-3-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
Introduction: The Significance of Substituted Tetrahydrofurans and Tertiary Alcohols in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a prevalent scaffold in a multitude of natural products and biologically active molecules, prized for its favorable physicochemical properties and its ability to engage in specific interactions with biological targets.[1][2] The incorporation of a THF motif can enhance aqueous solubility and metabolic stability, making it a valuable building block in modern drug design.[3][4] When substituted with an aryl group, such as a chlorophenyl moiety, the resulting scaffold can exhibit a range of biological activities, including antimicrobial and antifungal properties.[5][6]
Furthermore, the tertiary alcohol functional group plays a crucial role in medicinal chemistry.[7] Unlike primary and secondary alcohols, tertiary alcohols are resistant to oxidation, which can prevent the formation of unwanted metabolites.[8][9][10] This metabolic stability, combined with the ability of the hydroxyl group to form key hydrogen bonds with protein targets, makes the tertiary alcohol a desirable feature in many therapeutic agents.[9][10]
Physicochemical Properties: In Silico Prediction
For a novel compound, in silico prediction of physicochemical properties is an essential first step in assessing its drug-likeness and potential for further development.[11][12] These predictions can guide synthetic efforts and help to anticipate potential challenges in formulation and bioavailability. Various online tools and software can provide reliable estimates for key parameters.[13][14][15]
Table 1: Predicted Physicochemical Properties of 3-(3-Chlorophenyl)oxolan-3-ol
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₁ClO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 198.65 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred for oral drugs. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Predicts transport properties such as blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl and ether can act as hydrogen bond acceptors. |
| pKa (acidic) | ~14-15 | The acidity of the tertiary alcohol is very low. |
Note: These values are estimates generated from computational models and should be confirmed experimentally.
Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol: A Proposed Synthetic Pathway
A reliable and efficient synthesis is paramount for the exploration of a novel compound's biological activity. A plausible and widely used method for the synthesis of tertiary alcohols is the Grignard reaction.[16][17][18][19][20] This approach involves the reaction of a Grignard reagent with a ketone. In this case, 3-oxolanone (also known as tetrahydrofuran-3-one) would serve as the ketone precursor.
The proposed two-step synthesis is as follows:
-
Formation of the Grignard Reagent: 3-Bromochlorobenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to form 3-chlorophenylmagnesium bromide.
-
Grignard Reaction with 3-Oxolanone: The freshly prepared Grignard reagent is then reacted with 3-oxolanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.
-
Aqueous Workup: The reaction is quenched with a weak acid, such as aqueous ammonium chloride, to protonate the resulting alkoxide and yield the final product, 3-(3-Chlorophenyl)oxolan-3-ol.
Caption: Proposed synthetic workflow for 3-(3-Chlorophenyl)oxolan-3-ol.
Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)oxolan-3-ol
Materials:
-
3-Bromochlorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
3-Oxolanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Preparation: a. Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen/argon inlet. b. Add magnesium turnings to the flask. c. In the dropping funnel, prepare a solution of 3-bromochlorobenzene in anhydrous ether/THF. d. Add a small amount of the 3-bromochlorobenzene solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating if necessary. e. Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 3-Oxolanone: a. In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 3-oxolanone in anhydrous ether/THF. b. Cool the 3-oxolanone solution to 0 °C using an ice bath. c. Slowly add the prepared Grignard reagent to the 3-oxolanone solution via a cannula or dropping funnel with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Purification: a. Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. b. Separate the organic layer and extract the aqueous layer with ether/THF. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic techniques is employed for this purpose.
Caption: Analytical workflow for the characterization of 3-(3-Chlorophenyl)oxolan-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Expect a complex multiplet pattern in the range of δ 7.0-7.5 ppm for the four protons on the chlorophenyl ring.
-
-CH₂- Protons of the THF Ring: The four protons of the two methylene groups in the tetrahydrofuran ring will likely appear as multiplets in the range of δ 2.0-4.0 ppm. The protons on the carbon adjacent to the oxygen will be further downfield.[21]
-
Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, typically in the range of δ 1.5-5.0 ppm. Its chemical shift can be concentration and solvent-dependent. The identity of this peak can be confirmed by a D₂O shake, which will cause the peak to disappear.[21][22]
-
-
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the chlorine atom will have a distinct chemical shift.
-
Carbinol Carbon (C-OH): The key diagnostic signal for a tertiary alcohol is the quaternary carbon bonded to the hydroxyl group. This carbon is expected to appear in the range of δ 70-90 ppm.[23]
-
THF Ring Carbons: The four carbons of the tetrahydrofuran ring will appear in the aliphatic region, with the carbons adjacent to the ether oxygen being the most downfield (typically δ 60-70 ppm).
-
-
DEPT (Distortionless Enhancement by Polarization Transfer) NMR: This experiment is crucial for distinguishing between CH, CH₂, and CH₃ groups and confirming the presence of the quaternary carbinol carbon, which will be absent in DEPT-90 and DEPT-135 spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[24][25]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.[26]
-
C-O Stretch: A strong absorption band in the region of 1100-1200 cm⁻¹ is expected for the C-O stretching of the tertiary alcohol.[23][27] The ether C-O-C stretch will also appear in the fingerprint region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the presence of aromatic C-H bonds.
-
Aromatic C=C Stretch: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the aromatic ring.
-
C-Cl Stretch: A peak in the fingerprint region (typically 600-800 cm⁻¹) may be observed for the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[28][29][30][31][32]
-
Molecular Ion Peak (M⁺): For tertiary alcohols, the molecular ion peak is often weak or absent.[29] The expected m/z for the molecular ion would be approximately 198 (for ³⁵Cl) and 200 (for ³⁷Cl) in a roughly 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Fragmentation Pattern:
-
Loss of Water (M-18): A peak corresponding to the loss of a water molecule from the molecular ion is common for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a characteristic fragmentation pathway for alcohols, leading to resonance-stabilized cations.[31]
-
Loss of the Chlorophenyl Group: Fragmentation involving the loss of the chlorophenyl radical or cation would also be expected.
-
Potential Applications in Drug Development
The structural motifs present in 3-(3-Chlorophenyl)oxolan-3-ol suggest several potential avenues for its application in drug discovery.
-
Scaffold for Novel Therapeutics: The substituted tetrahydrofuran core can be further functionalized to create libraries of compounds for screening against various biological targets. The tetrahydrofuran moiety is found in several approved drugs, highlighting its utility.[4][33][34]
-
Neurological and Psychiatric Disorders: The chlorophenyl group is a common feature in many centrally acting drugs. Its presence suggests that derivatives of this compound could be investigated for their potential activity in treating neurological or psychiatric conditions.
-
Antimicrobial and Anticancer Agents: Aryl-substituted five-membered heterocyclic rings are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3][5][6]
-
Metabolic Stability: As a tertiary alcohol, this compound is expected to be resistant to oxidative metabolism at the hydroxyl-bearing carbon, a desirable property for drug candidates.[8][9][10] This can lead to improved pharmacokinetic profiles.
Conclusion
While 3-(3-Chlorophenyl)oxolan-3-ol is a novel chemical entity with limited published data, this in-depth technical guide provides a comprehensive framework for its synthesis, characterization, and potential exploration in the field of drug discovery. By leveraging established synthetic methodologies like the Grignard reaction and standard analytical techniques such as NMR, IR, and mass spectrometry, researchers can efficiently prepare and validate the structure of this and similar compounds. The combination of a substituted tetrahydrofuran ring, a chlorophenyl group, and a metabolically stable tertiary alcohol makes 3-(3-Chlorophenyl)oxolan-3-ol an intriguing starting point for the development of new therapeutic agents. Further investigation into its biological activities is warranted to fully elucidate its potential.
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